molecular formula C7H6BNO2 B13977626 [(Pyridin-3-yl)ethynyl]boronic acid CAS No. 1261302-01-5

[(Pyridin-3-yl)ethynyl]boronic acid

Cat. No.: B13977626
CAS No.: 1261302-01-5
M. Wt: 146.94 g/mol
InChI Key: NJUPKURMXHOQRY-UHFFFAOYSA-N
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Description

[2-(Pyridin-3-yl)ethynyl]boronic acid: is an organoboron compound that features a boronic acid group attached to a pyridine ring via an ethynyl linkage

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of [2-(Pyridin-3-yl)ethynyl]boronic acid typically involves the coupling of a pyridine derivative with an ethynylboronic acid. One common method is the Sonogashira coupling reaction, which involves the palladium-catalyzed cross-coupling of a halopyridine with an ethynylboronic acid in the presence of a copper co-catalyst and a base . The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF) and temperatures ranging from room temperature to 80°C.

Industrial Production Methods: Industrial production of [2-(Pyridin-3-yl)ethynyl]boronic acid may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated synthesis platforms can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions: [2-(Pyridin-3-yl)ethynyl]boronic acid undergoes various types of chemical reactions, including:

Common Reagents and Conditions:

Major Products:

Scientific Research Applications

Chemistry: [2-(Pyridin-3-yl)ethynyl]boronic acid is used as a building block in the synthesis of complex organic molecules. Its ability to undergo cross-coupling reactions makes it valuable in the construction of biaryl compounds and other conjugated systems .

Biology: In biological research, this compound can be used to modify biomolecules through boronate ester formation. It is also employed in the development of boron-containing drugs and probes for biological imaging .

Medicine: The compound’s boronic acid group allows it to interact with enzymes and receptors, making it a potential candidate for drug development. It has been investigated for its anticancer, antibacterial, and antiviral activities .

Industry: In the industrial sector, [2-(Pyridin-3-yl)ethynyl]boronic acid is used in the production of advanced materials, including polymers and electronic devices. Its ability to form stable boronate esters makes it useful in the development of sensors and separation technologies .

Comparison with Similar Compounds

Uniqueness: [2-(Pyridin-3-yl)ethynyl]boronic acid is unique due to its combination of a pyridine ring and an ethynyl linkage, which imparts distinct electronic and steric properties. This makes it particularly useful in applications requiring specific interactions with biological targets or in the construction of conjugated systems .

Properties

CAS No.

1261302-01-5

Molecular Formula

C7H6BNO2

Molecular Weight

146.94 g/mol

IUPAC Name

2-pyridin-3-ylethynylboronic acid

InChI

InChI=1S/C7H6BNO2/c10-8(11)4-3-7-2-1-5-9-6-7/h1-2,5-6,10-11H

InChI Key

NJUPKURMXHOQRY-UHFFFAOYSA-N

Canonical SMILES

B(C#CC1=CN=CC=C1)(O)O

Origin of Product

United States

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